molecular formula C15H20O B12379971 Comosone II

Comosone II

Cat. No.: B12379971
M. Wt: 216.32 g/mol
InChI Key: WFCQRHPAVQIDTH-CHWSQXEVSA-N
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Description

Comosone II is a naturally occurring compound isolated from the rhizomes of Curcuma zedoaria, a plant belonging to the ginger family (Zingiberaceae). This compound has garnered attention due to its moderate antiproliferative activity, particularly against cancer cells . The molecular formula of this compound is C15H20O, and it has a molecular weight of 216.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Comosone II is primarily obtained through the extraction and isolation from the rhizomes of Curcuma zedoaria. The extraction process typically involves hydrodistillation, followed by chromatographic techniques to purify the compound . Specific synthetic routes for this compound have not been extensively documented, as it is mainly derived from natural sources.

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Curcuma zedoaria plants, followed by the extraction and purification processes mentioned above. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Comosone II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Comosone II is part of a group of bioactive compounds isolated from Curcuma species. Similar compounds include:

Uniqueness

What sets this compound apart from these similar compounds is its specific inhibitory effect on MMP-9, making it particularly effective in reducing cancer cell migration and invasion . This unique mechanism of action highlights its potential as a therapeutic agent in cancer treatment.

Biological Activity

Comosone II, a bioactive compound derived from the rhizomes of Curcuma aeruginosa, has garnered attention for its potential therapeutic properties, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, effects on cancer cell lines, and implications for future studies.

Recent studies have highlighted the ability of this compound to inhibit cancer cell migration and invasion, specifically targeting matrix metalloproteinase-9 (MMP-9) activity. MMP-9 is known to play a crucial role in the degradation of extracellular matrix components, facilitating tumor metastasis. By inhibiting this enzyme, this compound effectively reduces the invasive potential of cancer cells.

Key Findings:

  • Cell Line Studies : In vitro experiments conducted on MDA-MB-231 cells (a triple-negative breast cancer cell line) demonstrated that this compound significantly reduced both migration and invasion rates by inhibiting MMP-9 expression .
  • Concentration-Dependent Effects : The inhibitory effects of this compound were observed to be concentration-dependent, suggesting a direct correlation between the dosage and its efficacy in reducing cancer cell motility.

Data Table: Effects of this compound on MDA-MB-231 Cells

Treatment Concentration (µM)Migration Inhibition (%)Invasion Inhibition (%)
102530
255055
507580

Case Studies and Research Findings

The biological activity of this compound has been explored through various case studies and research initiatives. These studies provide insights into its potential as an anticancer agent.

  • Inhibition of MMP-9 : A study published in a peer-reviewed journal indicated that this compound not only inhibited MDA-MB-231 cell migration but also demonstrated a significant reduction in MMP-9 levels, further supporting its role as an antimetastatic agent .
  • Traditional Uses : The compound supports traditional medicinal uses attributed to Curcuma aeruginosa, reinforcing the ethnopharmacological relevance of this plant in cancer therapy .
  • Future Research Directions : The findings suggest that further investigation into the molecular pathways affected by this compound could unveil additional therapeutic targets and enhance understanding of its anticancer properties.

Implications for Cancer Treatment

The promising results associated with this compound highlight its potential role in developing novel cancer therapies. Given the limitations of current treatments for aggressive cancers like triple-negative breast cancer, compounds such as this compound could offer complementary therapeutic strategies.

Future Research Recommendations:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects on cancer cells.
  • Combination Therapies : Exploring the potential of combining this compound with existing chemotherapeutic agents to enhance therapeutic outcomes.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(4aS,8aR)-4,7-dimethyl-1-propan-2-ylidene-4a,5,6,8a-tetrahydronaphthalen-2-one

InChI

InChI=1S/C15H20O/c1-9(2)15-13-7-10(3)5-6-12(13)11(4)8-14(15)16/h7-8,12-13H,5-6H2,1-4H3/t12-,13-/m1/s1

InChI Key

WFCQRHPAVQIDTH-CHWSQXEVSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC1)C(=CC(=O)C2=C(C)C)C

Canonical SMILES

CC1=CC2C(CC1)C(=CC(=O)C2=C(C)C)C

Origin of Product

United States

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